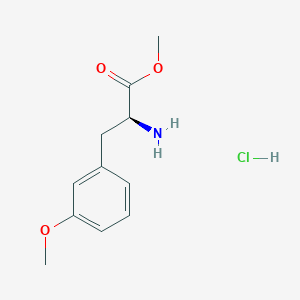

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Description

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 72747-20-7) is a chiral amino acid ester derivative with a methoxy-substituted phenyl group at the β-position of the alanine backbone. This compound is structurally characterized by an (S)-configuration at the α-carbon and a methyl ester group, which enhances its lipophilicity compared to free carboxylic acid analogs. It is primarily utilized in pharmaceutical research as a building block for peptide synthesis and drug development, particularly in designing protease inhibitors or receptor-targeting molecules due to its aromatic and hydrogen-bonding functionalities . Industrial-grade production of this compound is standardized at 99% purity, with applications in high-throughput organic synthesis and medicinal chemistry .

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECZUOHUAFORHP-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743888 | |

| Record name | Methyl 3-methoxy-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72747-20-7 | |

| Record name | Methyl 3-methoxy-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the esterification of (S)-2-amino-3-(3-methoxyphenyl)propanoic acid. This process can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, where they undergo esterification and subsequent purification to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenyl derivatives.

Reduction: Formation of 2-amino-3-(3-methoxyphenyl)propanol.

Substitution: Formation of various substituted amines depending on the reagent used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride. The compound features a chiral center, making it relevant in stereochemistry and pharmacology. Its molecular structure includes an amino group, a methoxyphenyl group, and a propanoate moiety, contributing to its biological activity.

Pharmaceutical Intermediate

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride serves as a crucial pharmaceutical intermediate. It is utilized in the synthesis of various bioactive molecules, particularly in developing drugs targeting neurological disorders. Its structural similarity to known neurotransmitters allows it to be integrated into compounds that modulate neurotransmitter activity.

Building Block in Organic Synthesis

In organic chemistry, this compound acts as a versatile building block. It can be employed in the synthesis of complex organic molecules due to its functional groups that enable further chemical modifications. Researchers have utilized it to create derivatives that exhibit enhanced pharmacological properties.

Case Study 1: Synthesis of Neurological Agents

A study published in the Journal of Medicinal Chemistry demonstrated the use of (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride in synthesizing novel compounds aimed at treating depression and anxiety disorders. The synthesized derivatives showed improved binding affinity to serotonin receptors compared to existing medications.

Case Study 2: Antidepressant Activity

Another research article explored the antidepressant activity of derivatives synthesized from (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride. The study found that certain derivatives exhibited significant improvement in behavioral tests on rodent models, indicating potential for clinical application.

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways such as the synthesis of neurotransmitters. The methoxy group may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Key Observations:

- Positional Isomerism: The 4-methoxy analog () exhibits distinct physicochemical properties due to altered resonance effects and dipole moments compared to the 3-methoxy derivative.

- Functional Group Effects : Replacing methoxy with fluorine () reduces steric bulk and introduces electronegativity, which may enhance metabolic stability but reduce solubility in polar solvents .

- Backbone Modifications: The β-amino analog (CAS: 845909-40-2) shifts the amino group, altering hydrogen-bonding capacity and steric interactions in peptide chains .

Physicochemical and Spectroscopic Properties

- 13C NMR Data : The target compound’s analogs, such as MPI14b (), show distinct carbonyl (δ ~170–175 ppm) and aromatic (δ ~125–160 ppm) signals. The 3-methoxy group would likely resonate near δ 55–60 ppm for the methoxy carbon.

- Solubility: The 3-methoxy group enhances lipophilicity compared to the 4-hydroxyphenyl analog (), which has higher polarity due to the phenolic -OH group.

Activité Biologique

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride, also known as a phenylalanine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C₁₁H₁₅ClN₁O₃

- Molecular Weight : 245.70 g/mol

- Solubility : Soluble in water (1.53 mg/ml)

- Log P (octanol-water partition coefficient) : 1.42

The compound's structure allows it to penetrate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) applications .

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been investigated for its role as a potential inhibitor of various enzymes, including those involved in cancer progression and metabolic pathways .

- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for anticancer therapies .

Anticancer Activity

Research indicates that (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride has significant anticancer properties. For instance, it has been tested against several cancer cell lines with promising results:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.69 |

| MDA-MB-231 | 0.80 |

| Hs 578T | 1.06 |

These results demonstrate its potential as a more effective alternative to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Chlamydia spp. : Selective activity was noted against Chlamydia, with significant reductions in inclusion numbers and altered morphology in treated cells .

- Bacterial Inhibition : Exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Case Studies and Research Findings

- CNS Penetration and Metabolic Stability : A study focused on the compound's ability to penetrate the CNS while maintaining metabolic stability showed promising results, with a brain/plasma ratio of up to 1.4, indicating effective delivery to the brain .

- Anticancer Mechanisms : Another study highlighted the induction of apoptosis via caspase activation in breast cancer cell lines treated with the compound, demonstrating its potential as an apoptosis-inducing agent .

Q & A

Basic: What are the recommended methods for synthesizing (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride with high enantiomeric purity?

Methodological Answer:

Synthesis typically involves enantioselective esterification or resolution of the racemic mixture. A validated approach includes:

- Step 1 : React 3-(3-methoxyphenyl)propanoic acid with thionyl chloride to form the acyl chloride intermediate.

- Step 2 : Perform esterification with (S)-2-aminopropanol under controlled pH (7–8) to preserve chirality.

- Step 3 : Treat with hydrochloric acid in dioxane to form the hydrochloride salt, as demonstrated in a similar synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .

- Characterization : Confirm enantiopurity using chiral HPLC (e.g., Chiralpak® AD-H column) and compare retention times with standards.

Advanced: How can researchers address discrepancies in NMR data when characterizing this compound under different solvent conditions?

Methodological Answer:

NMR chemical shifts (e.g., δ 3.79 ppm for methoxy protons) may vary with solvent polarity. To resolve discrepancies:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently, as solvent-induced shifts (e.g., 0.1–0.3 ppm for aromatic protons) are well-documented .

- Paramagnetic Effects : Avoid trace metal contaminants by purifying solvents via distillation.

- Temperature Control : Conduct experiments at 25°C to minimize dynamic effects. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Basic: What analytical techniques are most effective for confirming the chiral integrity of this compound post-synthesis?

Methodological Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralcel® OD-H) with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .

- Optical Rotation : Measure specific rotation ([α]D²⁵) in methanol and compare to literature values for (S)-configured analogs (e.g., +15° to +25°) .

- Circular Dichroism (CD) : Analyze the 200–250 nm range for characteristic Cotton effects of the aromatic methoxy group .

Advanced: What strategies mitigate racemization during the esterification of 3-(3-methoxyphenyl)propanoic acid derivatives?

Methodological Answer:

Racemization occurs via base-catalyzed enolization. Mitigation strategies include:

- Low-Temperature Reactions : Conduct esterification below 0°C to reduce keto-enol tautomerism.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during synthesis, as seen in the preparation of methyl (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride .

- Acidic Conditions : Employ HCl/dioxane for salt formation, which stabilizes the protonated amino group and minimizes base-induced racemization .

Basic: How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester moiety .

- Handling : Use anhydrous solvents (e.g., dried DMF) during reactions to avoid HCl liberation, which can degrade the compound.

- Safety : Follow GHS guidelines for corrosive substances (e.g., wear nitrile gloves, use fume hoods) as outlined in safety protocols for similar hydrochlorides .

Advanced: How does the presence of hydrochloride influence the compound's solubility and reactivity in peptide coupling reactions?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water) but may reduce nucleophilicity of the amino group. To optimize reactivity:

- Deprotonation : Treat with 2–3 equivalents of DIEA in DCM to liberate the free amine before coupling .

- Coupling Agents : Use HATU or EDC/HOBt for efficient amide bond formation, as demonstrated in the synthesis of Lifitegrast intermediates .

- Solvent Choice : Prefer DMF over THF to dissolve both hydrophilic (HCl) and hydrophobic (aromatic) moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.